molecular formula C11H9NO2 B11906730 8-Acetylquinolin-4(1H)-one

8-Acetylquinolin-4(1H)-one

Katalognummer: B11906730
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: RLSDDGBEBCPWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Acetylquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a quinoline ring system with an acetyl group attached to the eighth position and a keto group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetylquinolin-4(1H)-one typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst. For this compound, the starting materials are usually 2-aminobenzophenone and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4,8-dione.

    Reduction: Reduction of the keto group can yield 8-acetylquinolin-4-ol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Quinoline-4,8-dione.

    Reduction: 8-Acetylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

8-Acetylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 8-Acetylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    Quinoline: The parent compound of 8-Acetylquinolin-4(1H)-one, known for its antimalarial properties.

    8-Hydroxyquinoline: A derivative with significant antimicrobial activity.

    4-Hydroxyquinoline: Another derivative with various biological activities.

Uniqueness: this compound is unique due to the presence of both an acetyl group and a keto group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern allows for targeted modifications and applications in various fields.

Eigenschaften

Molekularformel

C11H9NO2

Molekulargewicht

187.19 g/mol

IUPAC-Name

8-acetyl-1H-quinolin-4-one

InChI

InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-9-10(14)5-6-12-11(8)9/h2-6H,1H3,(H,12,14)

InChI-Schlüssel

RLSDDGBEBCPWSI-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC2=C1NC=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.